3-(3-methoxyphenyl)-1-(4-{[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)urea
Description
This compound is a urea derivative featuring a 3-methoxyphenyl group and a 4-{[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl moiety. The pyridazine core is substituted with a 3-methylpyrazole, while the urea linkage bridges two aromatic systems. Its molecular formula is C₂₃H₂₃N₇O₃, with an average molecular mass of 445.48 g/mol and a monoisotopic mass of 445.1862 .
Properties
IUPAC Name |
1-(3-methoxyphenyl)-3-[4-[[6-(3-methylpyrazol-1-yl)pyridazin-3-yl]amino]phenyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N7O2/c1-15-12-13-29(28-15)21-11-10-20(26-27-21)23-16-6-8-17(9-7-16)24-22(30)25-18-4-3-5-19(14-18)31-2/h3-14H,1-2H3,(H,23,26)(H2,24,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBSNYEZUAMTOPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1)C2=NN=C(C=C2)NC3=CC=C(C=C3)NC(=O)NC4=CC(=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(3-methoxyphenyl)-1-(4-{[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)urea represents a novel class of urea derivatives that have garnered attention in medicinal chemistry due to their potential biological activities, particularly in anticancer and anti-inflammatory applications. This article reviews the synthesis, biological evaluation, and potential therapeutic applications of this compound, drawing on diverse research findings.
Synthesis
The synthesis of this compound involves multi-step reactions typically starting from readily available aromatic amines and urea derivatives. The process often includes the formation of key intermediates through the coupling of various functional groups, such as methoxy and pyrazole moieties. For instance, the incorporation of the 3-methoxyphenyl group and the 6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl moiety is crucial for enhancing the biological activity of the final product.
Anticancer Activity
Recent studies have highlighted the anticancer potential of urea derivatives, including those similar to This compound . For example, compounds with similar structures have shown significant antiproliferative effects against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 7u | A549 | 2.39 ± 0.10 |
| 7u | HCT-116 | 3.90 ± 0.33 |
| Sorafenib | A549 | 2.12 ± 0.18 |
| Sorafenib | HCT-116 | 2.25 ± 0.71 |
These findings suggest that derivatives like 7u , which shares structural similarities with our compound of interest, exhibit potent inhibitory activity comparable to established anticancer drugs such as Sorafenib .
The mechanism by which these compounds exert their biological effects often involves interaction with specific molecular targets within cancer cells. Molecular docking studies reveal that the urea structure can participate in hydrogen bonding with amino acid residues in target proteins, such as BRAF kinase, which is implicated in various cancers . This interaction is crucial for inhibiting tumor growth and proliferation.
Case Studies
Several case studies have documented the efficacy of similar compounds in preclinical models:
- Study on Urea Derivatives : A series of diaryl urea derivatives were synthesized and evaluated for their antiproliferative activity against human cancer cell lines (A549, HCT-116). The study concluded that modifications to the aryl groups significantly influenced biological activity .
- Molecular Hybridization Approach : Research utilizing molecular hybridization strategies combined pharmacophores from different bioactive substances to enhance efficacy. The resulting compounds demonstrated improved binding affinity and selectivity towards cancer cell targets .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Physicochemical Properties
The table below compares key structural and physicochemical parameters of the target compound with analogs from the literature:
Key Observations:
- Substituent Position Matters : The position of methoxy groups significantly impacts properties. For example, the target compound’s 3-methoxyphenyl group differs from the 2,5-dimethoxyphenyl analog in , which may alter solubility or receptor binding .
- Molecular Mass Range : The target (445.48 g/mol) is heavier than simpler pyrazole-ureas like MK13 (275.31 g/mol) but lighter than SS6 (583.70 g/mol), suggesting a balance between complexity and bioavailability .
Key Differences:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
